Cas no 468069-03-6 (N'-hydroxy-1H-pyrazole-4-carboximidamide)

N'-hydroxy-1H-pyrazole-4-carboximidamide 化学的及び物理的性質
名前と識別子
-
- N-hydroxy-1H-Pyrazole-4-carboximidamide
- N'-hydroxy-1H-pyrazole-4-carboximidamide
- AKOS006359944
- 468069-03-6
- SCHEMBL4403842
- EN300-1291095
-
- インチ: InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-7-2-3/h1-2,9H,(H2,5,8)(H,6,7)
- InChIKey: ORBWNLGMYQHJAI-UHFFFAOYSA-N
- SMILES: C1=C(C=NN1)C(=NO)N
計算された属性
- 精确分子量: 126.05416083g/mol
- 同位素质量: 126.05416083g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 87.3Ų
N'-hydroxy-1H-pyrazole-4-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1291095-1.0g |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1291095-5000mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1291095-250mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1291095-2500mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1291095-50mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1291095-1000mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1291095-500mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1291095-10000mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1291095-100mg |
N'-hydroxy-1H-pyrazole-4-carboximidamide |
468069-03-6 | 100mg |
$615.0 | 2023-09-30 |
N'-hydroxy-1H-pyrazole-4-carboximidamide 関連文献
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
N'-hydroxy-1H-pyrazole-4-carboximidamideに関する追加情報
Recent Advances in the Study of N'-hydroxy-1H-pyrazole-4-carboximidamide (468069-03-6) in Chemical Biology and Pharmaceutical Research
N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS: 468069-03-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a versatile scaffold in drug discovery, particularly in the development of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, synthetic routes, and biological activities.
One of the most notable advancements in the study of N'-hydroxy-1H-pyrazole-4-carboximidamide is its application as a selective inhibitor of inducible nitric oxide synthase (iNOS). Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against iNOS, with IC50 values in the low micromolar range. This finding is particularly relevant for the treatment of chronic inflammatory diseases, where excessive NO production plays a pathogenic role. The study also revealed that the hydroxyimino group at the 4-position of the pyrazole ring is critical for binding to the active site of iNOS.
In addition to its anti-inflammatory properties, N'-hydroxy-1H-pyrazole-4-carboximidamide has shown promise in oncology research. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its potential as a scaffold for developing small-molecule inhibitors of protein kinases involved in cancer cell proliferation. The researchers synthesized a series of analogs and evaluated their activity against a panel of 12 kinases. Several compounds exhibited selective inhibition of Aurora kinase A, a key regulator of mitosis, with one derivative showing sub-micromolar activity (IC50 = 0.78 μM). These findings suggest that structural modifications of the parent compound could yield potent and selective kinase inhibitors for cancer therapy.
The synthetic chemistry of N'-hydroxy-1H-pyrazole-4-carboximidamide has also seen significant progress. A novel, high-yield synthetic route was reported in Tetrahedron Letters (2023), featuring a one-pot condensation of 4-cyano-1H-pyrazole with hydroxylamine hydrochloride under mild conditions. This method offers advantages over previous approaches, including shorter reaction times (2 hours vs. 12 hours) and improved yields (85% vs. 60%). The availability of efficient synthetic methods is crucial for enabling further structure-activity relationship studies and scale-up production for preclinical evaluation.
From a drug development perspective, pharmacokinetic studies of N'-hydroxy-1H-pyrazole-4-carboximidamide derivatives have provided valuable insights. Research published in European Journal of Pharmaceutical Sciences (2024) investigated the metabolic stability and membrane permeability of lead compounds. While the parent compound showed moderate metabolic stability in human liver microsomes (t1/2 = 45 minutes), certain N-alkylated derivatives demonstrated improved stability (t1/2 > 120 minutes). These findings highlight the importance of structural optimization to address potential challenges in drug development, such as rapid metabolism and poor bioavailability.
Looking forward, the versatility of N'-hydroxy-1H-pyrazole-4-carboximidamide as a pharmacophore suggests broad potential for therapeutic applications beyond its current uses. Ongoing research is exploring its utility in targeting other disease-relevant enzymes, including histone deacetylases and phosphodiesterases. Furthermore, the development of prodrug strategies to improve its pharmacokinetic properties represents an active area of investigation. As these studies progress, N'-hydroxy-1H-pyrazole-4-carboximidamide and its derivatives are poised to make significant contributions to the development of novel therapeutics for various diseases.
468069-03-6 (N'-hydroxy-1H-pyrazole-4-carboximidamide) Related Products
- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)
- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)
- 1021093-81-1(ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)
- 1368712-75-7(1,4-difluoro-2-(2-isocyanatoethyl)benzene)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)
- 2172543-82-5(5-bromo-6-methyl-1,3-dioxaindane-4-sulfonyl chloride)
- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)




